Methyl 5-(2-bromoacetyl)picolinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 5-(2-bromoacetyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)7-3-2-6(5-11-7)8(12)4-10/h2-3,5H,4H2,1H3 |
InChI Key |
VFAIPNAQBMFNAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Contextualizing Pyridine Carboxylate Derivatives in Organic Synthesis
Pyridine (B92270) and its derivatives are fundamental scaffolds in organic chemistry, renowned for their presence in natural products like vitamins and alkaloids, and their extensive application in medicinal chemistry and materials science. nih.govresearchgate.net The pyridine nucleus, a six-membered heteroaromatic ring, can be readily functionalized, allowing for the creation of a diverse array of molecules with tailored properties. nih.gov Pyridine derivatives are known to participate in a variety of chemical transformations and are crucial building blocks in the synthesis of complex molecular architectures. nih.govscribd.com Their ability to improve water solubility makes them particularly valuable in the development of pharmaceutical agents. nih.gov
The Significance of the α Bromo Ketone Moiety in Advanced Organic Chemistry
The α-bromo ketone functional group is a highly versatile intermediate in organic synthesis. The presence of the bromine atom alpha to a carbonyl group renders the α-carbon susceptible to nucleophilic attack, making it a valuable precursor for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgopenstax.orglibretexts.org This reactivity is central to a variety of transformations, including the synthesis of α,β-unsaturated ketones through dehydrobromination, a reaction often facilitated by a hindered base like pyridine (B92270). libretexts.orgopenstax.orglibretexts.org
The mechanism of α-halogenation of ketones typically proceeds through an acid-catalyzed enol intermediate. libretexts.orgopenstax.orglibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org This reactivity has been harnessed in numerous synthetic strategies and is even observed in biological systems, particularly in marine algae. openstax.org
Research Trajectories for Methyl 5 2 Bromoacetyl Picolinate: an Overview
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound reveals two main disconnection points, suggesting the primary synthetic strategies. The most straightforward disconnection is at the C-Br bond of the bromoacetyl group. This leads back to the precursor, methyl 5-acetylpicolinate. This approach focuses on the direct α-bromination of the acetyl group as the final key step.
A second, more complex disconnection involves the C-C bond between the pyridine ring and the acetyl group. This suggests a strategy where a functionalized pyridine derivative, such as a halopicolinate, is coupled with a suitable acetyl-containing synthon. This approach allows for greater flexibility in the synthesis of the picolinate core.
Direct Bromination Strategies for the Acetyl Group in Picolinate Scaffolds
The direct bromination of the acetyl group in methyl 5-acetylpicolinate is a common and efficient method for the synthesis of this compound. This transformation relies on the electrophilic substitution at the α-carbon of the ketone.
N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of ketones due to its selectivity and milder reaction conditions compared to molecular bromine. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, often in the presence of a radical initiator or an acid catalyst to facilitate the reaction. For the bromination of aralkyl ketones, NBS has been shown to be effective, providing α-monobrominated products in good yields. nih.gov The use of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) is common for benzylic brominations. researchgate.netcommonorganicchemistry.com In the context of picolinate scaffolds, the reaction would proceed by the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine of NBS. masterorganicchemistry.com The presence of water can sometimes influence the reaction rate and product distribution. researchgate.net
Table 1: Conditions for α-Bromination with NBS
| Substrate | Reagent | Catalyst/Initiator | Solvent | Conditions | Product | Reference |
| Aralkyl Ketones | NBS | Acidic Al₂O₃ | Methanol | Reflux | α-Monobrominated Ketones | nih.gov |
| Acetophenones | NBS | p-Toluenesulfonic acid | - | Sonochemical | α-Bromo Acetophenones | researchgate.net |
| Carbonyl Compounds | NBS | AIBN or BPO | CCl₄ | Elevated Temperature | α-Brominated Carbonyls | researchgate.netcommonorganicchemistry.com |
| Alkenes | NBS | Water | DMSO | - | Bromohydrins | masterorganicchemistry.com |
While NBS is a popular choice, other brominating reagents can also be employed for the α-bromination of ketones. Molecular bromine (Br₂) in the presence of an acid catalyst is a classic method, though it is often less selective and involves handling a more hazardous reagent. masterorganicchemistry.comprepchem.com Alternative reagents that offer milder conditions or different selectivities include cupric bromide, dioxane dibromide, and various tribromide salts. nih.govrsc.org The choice of solvent can also be critical, with chlorinated solvents, acetonitrile, and even water being used depending on the specific reagent and substrate. researchgate.netsciencemadness.org Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired monobrominated product and minimize side reactions.
Multi-Step Synthetic Protocols for the Picolinate Core and Bromoacetyl Installation
An alternative to direct bromination involves the construction of the picolinate ring system through multi-step sequences, followed by the introduction of the bromoacetyl group.
The synthesis of the key precursor, methyl 5-acetylpicolinate, can be envisioned through a Friedel-Crafts acylation reaction. However, direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring by the nitrogen atom and the coordination of the Lewis acid catalyst with the nitrogen lone pair. uop.edu.pkjscimedcentral.com To overcome this, the reaction can be performed on a more activated pyridine derivative or by using alternative acylation strategies. For instance, acylation of a pre-lithiated pyridine species can be an effective method. youtube.com
Table 2: Challenges and Alternatives in Pyridine Acylation
| Method | Description | Advantages | Disadvantages | Reference |
| Direct Friedel-Crafts | Lewis acid catalyzed acylation | - | Ineffective for pyridine | uop.edu.pkjscimedcentral.com |
| Acylation of Lithiated Pyridine | Metalation followed by acylation | Good yields, regiocontrol | Requires strong bases, low temperatures | youtube.com |
| Radical Acylation | Addition of acyl radicals | Alternative to electrophilic substitution | May require specific radical initiators | youtube.com |
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Suzuki-Miyaura Coupling Methodologies for Pyridine Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. libretexts.org In the context of pyridine derivatives, it offers a powerful method for introducing aryl or heteroaryl substituents, which can be precursors to the acetyl group or other functionalities on the picolinate framework. The reaction typically involves the coupling of a pyridine halide, such as methyl 5-bromopicolinate, with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
The catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-deficient pyridine rings. nih.govclaremont.edu Palladium complexes with phosphine (B1218219) ligands, such as Pd(dppf)Cl2 and Pd(PPh3)4, are commonly employed. nih.govclaremont.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 80-100 | Modest to Good | claremont.edu |
| Pd(PPh3)4 | PPh3 | Na2CO3 | DME/Ethanol/H2O | 80 | 14-28 | nih.gov |
| Iron-based | (none specified) | (not specified) | (not specified) | (not specified) | (not specified) | acs.org |
This table presents generalized conditions reported for pyridine derivatives and may require optimization for specific substrates like methyl 5-bromopicolinate.
Recent advancements have also explored iron-mediated Suzuki-Miyaura reactions as a more cost-effective and environmentally benign alternative to palladium catalysis for the arylation of N-heterocyclic compounds. acs.org
Other Catalytic Approaches for Carbon-Carbon Bond Formation
Beyond the Suzuki-Miyaura coupling, a variety of other catalytic methods have been developed to functionalize pyridine scaffolds. These strategies often focus on activating the pyridine ring to facilitate the formation of new carbon-carbon bonds. uiowa.edu One approach involves the activation of the nitrogen atom in pyridine, which enables transformations like allylation using palladium catalysts or the synthesis of N-alkenyl-2-pyridones. uiowa.edu Metal-free arylations have also been achieved by activating pyridine N-oxides with triflic anhydride (B1165640) (Tf2O), which allows for the addition of nucleophiles like indoles at positions adjacent to the nitrogen. researchgate.net These methods provide alternative pathways for constructing complex pyridine-based molecules that may serve as intermediates in the synthesis of the target compound.
Chemoenzymatic and Asymmetric Synthesis of Chiral α-Bromo Ketone Picolinate Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For α-bromo ketone picolinate derivatives, chirality can be introduced either by stereoselective reduction of the ketone or by enantioselective bromination of a suitable precursor. Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic steps, are particularly powerful in this regard. semanticscholar.org
Enzyme-Mediated Stereoselective Reduction of Keto-Picolinates
Biocatalytic reduction of a prochiral ketone, such as a methyl 5-acetylpicolinate precursor, offers a highly efficient and stereoselective route to a chiral alcohol. This alcohol can then be subsequently oxidized and brominated to yield the chiral α-bromo ketone. Ketoreductases (KREDs) and alcohol dehydrogenases are widely used for this transformation, often employing whole-cell systems that contain the necessary enzymes and cofactor regeneration mechanisms. nih.govmdpi.com These enzymatic reductions are valued for their remarkable enantioselectivity under mild reaction conditions. mdpi.comnih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully used for the asymmetric reduction of a wide range of prochiral ketones to enantiopure secondary alcohols with excellent enantiomeric excesses. nih.gov
Table 2: Examples of Enzymatic Reduction of Prochiral Ketones
| Enzyme/Biocatalyst | Substrate Type | Stereochemical Outcome | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ketoreductases | β,δ-diketo ester | (S)- or (R)-hydroxy-keto esters | High | nih.gov |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Acetophenone (B1666503) derivatives | (S)-alcohols | Excellent | nih.gov |
| Bacillus cereus TQ-2 (whole cell) | Acetophenone | (R)-1-phenylethanol (anti-Prelog) | >99% | mdpi.com |
| Amine Dehydrogenase (engineered) | Ketones | Chiral amines | Excellent | nih.gov |
This table illustrates the potential of various enzymatic systems for the stereoselective synthesis of chiral building blocks relevant to the target structure.
Chiral Catalysis for Enantioselective Bromination
An alternative strategy for asymmetric synthesis is the direct enantioselective α-bromination of a ketone. This approach typically utilizes a chiral catalyst to control the stereochemical outcome of the bromination reaction. Organocatalysis has emerged as a powerful tool for this transformation. rsc.org Chiral amines, such as derivatives of proline or diphenylpyrrolidine, can catalyze the enantioselective α-bromination of ketones and aldehydes with high yields and enantioselectivities. rsc.org The mechanism involves the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source. More recently, ketone-based brominating agents (KBAs) have been developed for practical and scalable asymmetric α-bromination of aldehydes in the presence of a tritylpyrrolidine catalyst. acs.org
Table 3: Catalysts for Enantioselective α-Bromination of Ketones
| Catalyst Type | Catalyst Example | Substrate | ee (%) | Reference |
|---|---|---|---|---|
| Organocatalyst | C2-symmetric imidazolidine | Ketones | up to 94% | rsc.org |
| Organocatalyst | C2-symmetric diphenylpyrrolidine | Aldehydes | up to 96% | rsc.org |
| Organocatalyst | Tritylpyrrolidine (with KBA) | Aldehydes | High | acs.org |
This table summarizes catalytic systems that could be adapted for the enantioselective synthesis of this compound.
Considerations for Industrial Scalability and Process Optimization
The transition from a laboratory-scale synthesis to industrial production introduces significant challenges related to safety, cost, efficiency, and environmental impact. For the synthesis of α-bromo ketones like this compound, the bromination step is a key focus for process optimization. mdpi.com Traditional batch bromination can be difficult to control due to the exothermic nature of the reaction and the generation of corrosive hydrogen bromide gas. akjournals.com
Continuous flow microreactors offer a compelling solution to many of these scale-up issues. researchgate.net Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved selectivity. akjournals.com The small reactor volume minimizes the risk associated with handling hazardous reagents like bromine and exothermic reactions. researchgate.net Studies on the α-bromination of acetophenone have successfully demonstrated the transfer of a batch process to a continuous flow system, achieving a 99% yield and a high space-time yield suitable for industrial application. akjournals.comresearchgate.net
Table 4: Comparison of Batch vs. Continuous Flow for α-Bromination of Acetophenone
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Yield | Variable, lower | Up to 99% | akjournals.comresearchgate.net |
| Safety | Risk of thermal runaway, HBr gas buildup | Enhanced, low hold-up of hazardous materials | akjournals.com |
| Control | Difficult to control exotherm | Precise control of temperature and mixing | akjournals.com |
| Selectivity | Risk of di- and tri-bromination | High selectivity for mono-bromination | mdpi.comresearchgate.net |
| Scalability | Non-linear, challenging | Linear, straightforward scale-out | akjournals.com |
Process optimization would also involve selecting cost-effective and readily available starting materials, such as methyl 5-bromopicolinate, and minimizing the number of synthetic steps and purification procedures. bldpharm.com The use of greener solvents and reagents, along with efficient catalyst recycling, are additional considerations for developing a sustainable industrial process. patsnap.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In the case of a hypothetical this compound, one would expect specific chemical shifts and coupling patterns. For the pyridine ring, three aromatic protons would be observed with distinct chemical shifts influenced by the electron-withdrawing acetyl and ester groups. The methylene (B1212753) protons of the bromoacetyl group would appear as a singlet, and the methyl protons of the ester group would also be a singlet, typically in the range of 3.9-4.0 ppm.
For comparison, the ¹H NMR spectrum of a related compound, Methyl picolinate , shows signals for the pyridine ring protons and a singlet for the methyl ester protons.
| Compound | Proton (¹H) NMR Data |
| Methyl picolinate | Signals corresponding to the four protons on the pyridine ring and a singlet for the methyl ester protons. |
Carbon-13 NMR provides information on the carbon framework of a molecule. For this compound, one would anticipate signals for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, the methylene carbon attached to the bromine, and the methyl carbon of the ester.
A comparative analysis of C-methylated flavonoids indicates that the chemical shifts of methyl groups are valuable for structural analysis. For instance, C-6 and/or C-8 C-methylated flavonoids show ¹³C NMR resonances for the methyl group between δ 6.7-10.0 ppm.
| Compound Type | ¹³C NMR Data for Methyl Group |
| C-methylated Flavonoids | δ 6.7-10.0 ppm |
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum for this compound would reveal correlations between the coupled protons on the pyridine ring. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands. Strong stretching vibrations for the two carbonyl groups (ketone and ester) would be expected in the region of 1680-1750 cm⁻¹. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. Additionally, C-H stretching and bending vibrations for the aromatic ring and the methyl/methylene groups, as well as C-N and C-O stretching vibrations, would be present.
For a related compound, 2-Bromo-5-methylbenzoic acid , the gas-phase IR spectrum provides reference points for some of these functional groups. researchgate.net
| Compound | IR Spectral Data |
| 2-Bromo-5-methylbenzoic acid | Shows characteristic absorption bands for the carboxylic acid OH, C=O, and C-Br functional groups. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₈BrNO₃), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Advances in mass spectrometry, including techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR), enable the detailed characterization of complex molecules and their modifications. chemicalbook.com
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| Methyl 5-bromo-4-methylpicolinate | C₈H₈BrNO₂ | 228.97384 |
| Methyl 5-bromo-3-methylpicolinate | C₈H₈BrNO₂ | 228.97384 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Planarity
Should suitable crystals of this compound be obtained, SC-XRD analysis would reveal the conformation of the molecule, including the planarity of the pyridine ring and the orientation of the bromoacetyl and methyl ester substituents.
For instance, the crystal structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate reveals that the molecule is largely planar, with the exception of the ester group. nih.gov The dihedral angle between the phenyl ring and the ester group is 41.65°. nih.gov In another example, Methyl 5-bromo-6-methylpicolinate , the crystal structure shows no significant intermolecular π-π or C-H···π interactions, but a weak Br···Br interaction is present. nih.govscbt.com
| Compound | Key Structural Features from SC-XRD |
| Methyl 5-(2-bromoacetyl)-2-propoxybenzoate | The molecule is nearly planar, with a dihedral angle of 41.65° between the phenyl ring and the ester group. nih.gov |
| Methyl 5-bromo-6-methylpicolinate | Shows a weak Br···Br interaction in the crystal packing. nih.govscbt.com |
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The supramolecular architecture of crystalline solids is dictated by a complex interplay of various non-covalent interactions. In the case of this compound and its derivatives, the crystal packing is anticipated to be governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions, which collectively stabilize the three-dimensional lattice. Analysis of related structures provides significant insight into the likely motifs present.
Recent studies on picolinic acid derivatives have revealed that subtle changes in substituents can induce significant alterations in both molecular conformation and crystal packing. nih.govresearchgate.net The packing is often driven by a delicate balance between π-stacking and other weak non-covalent contacts. nih.govresearchgate.net The presence of the pyridine ring, ester group, and the bromoacetyl moiety in this compound offers multiple sites for such interactions.
Hydrogen Bonding:
Weak C–H···O hydrogen bonds are expected to be a significant feature in the crystal packing of this compound. The carbonyl oxygen atoms of the acetyl and ester groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. The aromatic protons of the pyridine ring and the aliphatic protons of the methyl and methylene groups can serve as donors. In related co-crystals of picolinate derivatives, intermolecular C–H···O and strong O–H···N hydrogen bonds have been shown to be crucial in stabilizing the crystal packing. tandfonline.comtandfonline.com For instance, in the co-crystal of ethyl 2-picolinate with fumaric acid, C–H···O and O–H···N intermolecular hydrogen bonds are the primary stabilizing forces. tandfonline.com
Halogen Bonding:
π-π Stacking Interactions:
The presence of the aromatic pyridine ring in this compound makes π-π stacking interactions a likely contributor to the crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a common feature in the crystal structures of picolinate derivatives. nih.govresearchgate.nettandfonline.com Hirshfeld surface analysis and the visualization of shape index and curvedness maps are powerful tools to identify and characterize π-π stacking. tandfonline.com The planar green surfaces on a curvedness map and the characteristic red and blue triangles on a shape index map are indicative of π-π interactions. tandfonline.com In many picolinate derivatives, these stacking interactions, in concert with hydrogen bonds, lead to the formation of a three-dimensional supramolecular architecture. tandfonline.com
Data Tables
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl/ester), N (pyridine) | 2.2 - 3.0 |
| Halogen Bond | Br (bromoacetyl) | O (carbonyl/ester), N (pyridine), Br | < 3.7 (sum of van der Waals radii) |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |
Chemical Reactivity, Derivatization, and Functionalization Strategies
Reactivity of the Bromoacetyl Moiety as a Versatile Electrophilic Synthon
The bromoacetyl group is a potent electrophilic synthon due to the presence of a bromine atom alpha to a carbonyl group. The electron-withdrawing nature of the carbonyl group activates the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.
The primary mode of reaction for the bromoacetyl moiety is nucleophilic substitution, typically proceeding via an SN2 mechanism. This reaction is highly efficient with a wide range of nucleophiles.
Amines: Primary and secondary amines readily displace the bromide to form the corresponding α-amino ketones. oup.comacs.orgacs.org This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and other molecules of medicinal interest.
Thiols: Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles for this transformation, leading to the formation of α-thio-ketones. acs.orgmasterorganicchemistry.com These products can serve as intermediates for further synthetic manipulations.
Other Heteroatoms: Other heteroatomic nucleophiles, such as alcohols and carboxylates, can also react with the bromoacetyl group, although generally under basic conditions to enhance their nucleophilicity. These reactions would yield α-alkoxy ketones and acyloxy ketones, respectively.
Table 1: Nucleophilic Substitution Reactions of the Bromoacetyl Moiety
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | R-NH₂ | α-(Alkylamino)ketone |
| Secondary Amine | R₂NH | α-(Dialkylamino)ketone |
| Thiol | R-SH | α-(Alkylthio)ketone |
| Alcohol | R-OH | α-(Alkoxy)ketone |
| Carboxylate | R-COO⁻ | α-(Acyloxy)ketone |
Note: R represents a generic organic substituent.
The high reactivity of the bromoacetyl group can be harnessed for the construction of cyclic structures through intramolecular reactions. If a nucleophilic center is present elsewhere in a molecule derived from methyl 5-(2-bromoacetyl)picolinate, an intramolecular cyclization can be initiated, leading to the formation of new ring systems. nih.govmasterorganicchemistry.com The regioselectivity and feasibility of such cyclizations are governed by factors such as ring strain in the transition state and the length of the tether connecting the nucleophile and the electrophilic center. Five- and six-membered rings are generally favored. masterorganicchemistry.com
Table 2: Illustrative Intramolecular Cyclization
| Starting Material Feature | Resulting Structure |
| Tethered Nucleophile (-XH) | Fused or spirocyclic heterocycle |
Note: X represents a heteroatom such as N, O, or S.
Modifications and Derivatizations of the Picolinate (B1231196) Ester Functionality
The methyl picolinate portion of the molecule offers a second handle for synthetic modification, allowing for the alteration of the carboxylic acid derivative at the 2-position of the pyridine (B92270) ring.
The ester group can undergo standard transformations common to carboxylic acid derivatives.
Hydrolysis: Under either acidic or basic aqueous conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(2-bromoacetyl)picolinic acid. acs.orggoogle.com This transformation is often a prerequisite for subsequent derivatization, such as amide bond formation using peptide coupling reagents.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) through transesterification. elsevierpure.commasterorganicchemistry.com This reaction is typically carried out by treating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst.
Table 3: Reactions of the Picolinate Ester
| Reaction | Reagents | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 5-(2-bromoacetyl)picolinic acid |
| Transesterification | R-OH, H⁺ or OR⁻ | Alkyl 5-(2-bromoacetyl)picolinate |
Note: R represents a generic organic substituent.
The ester functionality is a useful precursor for the synthesis of amides, which are prevalent in biologically active molecules.
Amidation: The methyl ester can be directly converted to an amide by heating with a primary or secondary amine, a process known as aminolysis. nih.gov For less reactive amines or to achieve milder reaction conditions, the ester is typically first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard coupling agents like HATU or DMTMM. google.comresearchgate.netnih.gov
Table 4: Amide Formation from the Picolinate Ester
| Method | Reagents | Product |
| Aminolysis | R₂NH, heat | N,N-Dialkyl-5-(2-bromoacetyl)picolinamide |
| Coupling (via acid) | 1. Hydrolysis2. R₂NH, coupling agent | N,N-Dialkyl-5-(2-bromoacetyl)picolinamide |
Note: R represents a generic organic substituent.
Functionalization of the Pyridine Ring for Enhanced Molecular Diversity
Direct functionalization of the pyridine ring in this compound presents a greater challenge due to the inherent electron-deficient nature of the pyridine nucleus, which is further deactivated by the electron-withdrawing ester and acetyl groups. rsc.org
Electrophilic Aromatic Substitution (SEAr): Reactions such as nitration or halogenation are generally difficult on such a deactivated pyridine ring and would require harsh conditions. The directing effects of the existing substituents would need to be considered, but successful transformations of this type are not readily predictable.
Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient, it lacks a good leaving group at a position activated for nucleophilic attack (ortho or para to an electron-withdrawing group). Therefore, classical SNAr is unlikely.
Modern C-H Functionalization: Advanced methods involving transition-metal-catalyzed C-H activation or photo-redox catalysis could potentially be employed to introduce new substituents onto the pyridine ring. researchgate.netnih.gov These methods offer pathways to arylation, alkylation, or other modifications at positions that are inaccessible through classical means.
Table 5: Potential Pyridine Ring Functionalization Strategies
| Reaction Type | General Approach | Potential Outcome |
| C-H Arylation | Pd-catalyzed cross-coupling | Introduction of an aryl group |
| Radical Minisci Reaction | Radical addition | Introduction of an alkyl group |
Strategic Introduction of Substituents for Modulating Electronic and Steric Properties
The derivatization of this compound allows for the fine-tuning of its electronic and steric characteristics, which is crucial for tailoring its properties for specific applications.
The α-bromoacetyl group is a highly versatile handle for introducing a wide array of substituents. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups, thereby altering the electronic nature and steric bulk of the side chain.
Table 1: Potential Derivatization Reactions at the α-Bromoacetyl Moiety
| Nucleophile | Resulting Functional Group | Potential Impact on Properties |
| Amines (R-NH₂) | α-Amino ketone | Introduction of basic centers, hydrogen bond donors. |
| Thiols (R-SH) | α-Thio ketone | Formation of thioether linkages, potential for metal coordination. |
| Alcohols (R-OH) | α-Hydroxy ketone | Increased polarity, hydrogen bonding capabilities. |
| Carboxylates (R-COO⁻) | Ester linkage | Modulation of solubility and steric hindrance. |
| Azides (N₃⁻) | α-Azido ketone | Precursor for triazoles (via click chemistry) and amines (via reduction). |
The reactivity of the α-haloketone is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov The introduction of substituents on the pyridine ring, though challenging due to its electron-deficient nature, can be achieved through specific synthetic strategies, often requiring harsh reaction conditions. uoanbar.edu.iq Such modifications would primarily influence the electronic properties of the entire molecule, including the reactivity of the bromoacetyl group.
Applications in Ligand Design for Coordination Chemistry
The picolinate scaffold is a well-established motif in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as a bidentate chelate. The functionalization of the picolinate ring system is a key strategy in the development of ligands with tailored coordination properties.
While specific studies on this compound in ligand design are not widely reported, the closely related compound, Methyl 5-bromo-6-methylpicolinate, has been utilized as an important intermediate in the synthesis of novel supported PyOX (pyridinyloxazoline) ligands. researchgate.net This highlights the potential of functionalized picolinates in creating sophisticated ligand architectures.
The bromoacetyl group in this compound offers a reactive site for post-coordination modification of a metal complex or for linking the ligand to a larger molecular assembly or a solid support. For instance, the reaction of the bromoacetyl group with a nucleophilic group on another molecule can be used to construct multimetallic complexes or to immobilize the ligand.
Table 2: Potential Applications of this compound Derivatives in Coordination Chemistry
| Derivatization Strategy | Resulting Ligand Type | Potential Application |
| Reaction with chiral amines | Chiral amino-picolinate ligands | Asymmetric catalysis |
| Formation of Schiff bases | Imino-picolinate ligands | Spin-crossover materials, sensors |
| Coupling to other heterocyclic systems | Multidentate ligands | Polynuclear metal complexes, magnetic materials |
Design and Synthesis of Irreversibly Binding Ligands and Probes
The α-bromoacetyl group is a classic electrophilic warhead used in the design of irreversible inhibitors and chemical probes. This functional group can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, to form a stable covalent bond. This irreversible binding can be used to permanently block the activity of an enzyme or to label a protein for subsequent analysis.
The general mechanism involves the nucleophilic attack of an amino acid side chain on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a covalent adduct. The reactivity of α-haloketones makes them valuable tools in chemical biology for activity-based protein profiling (ABPP). nih.govmdpi.com
While there are no specific examples in the reviewed literature detailing the use of this compound as an irreversible probe, its chemical structure strongly suggests its suitability for such applications. The picolinate core could serve as a recognition element, directing the molecule to the active site of a target protein, whereupon the bromoacetyl group would react with a nearby nucleophile to form a covalent bond. The design of such probes would involve tailoring the picolinate scaffold to achieve selective binding to the protein of interest.
The synthesis of such probes would likely follow the general principles of α-halogenation of ketones. mdpi.comlibretexts.org For instance, the precursor, Methyl 5-acetylpicolinate, could be subjected to bromination under acidic conditions to yield this compound.
Computational Chemistry and Molecular Modeling of Methyl 5 2 Bromoacetyl Picolinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and reactivity indices. ijcce.ac.iracs.org For Methyl 5-(2-bromoacetyl)picolinate, DFT calculations would be performed to optimize its three-dimensional structure and analyze its electronic properties. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals are critical for understanding a molecule's reactivity.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of high HOMO density on this compound would indicate the most probable sites for electrophilic attack.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Regions of high LUMO density represent the most likely sites for nucleophilic attack. The electrophilic carbon of the bromoacetyl group is expected to be a significant LUMO site.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. ijcce.ac.irresearchgate.net For this compound, the MEP surface would illustrate electron-rich regions (negative potential, typically colored red), such as around the nitrogen and oxygen atoms, which are prone to electrophilic interaction. It would also highlight electron-deficient regions (positive potential, colored blue), like the hydrogen atoms and the carbon of the carbonyl group, which are susceptible to nucleophilic attack.
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; likely localized on the bromoacetyl group. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO). | A primary indicator of chemical reactivity and kinetic stability. |
| MEP Surface | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies nucleophilic (negative) and electrophilic (positive) sites for interaction. |
This table is illustrative and defines the parameters that would be determined through DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis) and emission spectra. ijcce.ac.ir By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). acs.org For this compound, this analysis would help understand its photophysical properties, which is valuable for applications in materials science or as fluorescent probes. Comparing calculated spectra with experimental data can also serve to validate the computational model. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govduke.eduresearchgate.net An MD simulation solves Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in solution.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are crucial for:
Ligand Dynamics: Understanding how the molecule moves and flexes when interacting with a biological target like a protein. This provides a more realistic view of the binding process than static models. nih.govduke.edu The simulation can reveal how the ligand adapts its conformation to fit into a binding site, a concept known as "induced fit."
In Silico Prediction of Ligand-Biological Target Interactions
In silico methods are instrumental in predicting if and how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. This is a cornerstone of modern drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy.
Given the reactive α-bromoacetyl group, this compound is a candidate for acting as a covalent inhibitor. This group can form a permanent covalent bond with nucleophilic amino acid residues (like Cysteine, Serine, or Histidine) in a protein's active site. nih.gov
Docking studies would involve:
Non-covalent Docking: Initially predicting how the molecule fits into the binding site based on non-covalent forces (hydrogen bonds, hydrophobic interactions, etc.). nih.gov
Covalent Docking: Specifically modeling the formation of a covalent bond between the ligand and a target residue. This requires specialized algorithms that can handle bond formation. nih.govdiscovery.csiro.au
The results would identify key interactions, predict the binding affinity, and suggest which proteins might be targeted by this compound.
| Interaction Type | Description | Potential in this compound |
| Covalent Bonding | Formation of a permanent chemical bond. | The electrophilic bromoacetyl group can react with nucleophilic residues (e.g., Cysteine). |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The ester carbonyl oxygen and pyridine (B92270) nitrogen can act as hydrogen bond acceptors. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The pyridine ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The methyl group and parts of the pyridine ring can engage in hydrophobic contacts. |
This table outlines the potential binding interactions that molecular docking could identify.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comfrontiersin.org These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Pharmacophore Modeling: If a target protein for this compound is known, a structure-based pharmacophore model can be generated from the key interaction points within its binding site. nih.gov Alternatively, if a set of known active molecules exists, a ligand-based model can be created. nih.gov
Virtual Screening: The resulting pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds. nih.govfrontiersin.org This process, known as virtual screening, helps identify other molecules that possess the same critical features and are therefore likely to bind to the same target. nih.govfrontiersin.org This is a powerful strategy for discovering new lead compounds in drug development. frontiersin.org
Quantum Chemical Investigations of Stereochemical Properties and Reaction Mechanisms
As of late 2025, a thorough review of scientific literature reveals a notable absence of specific quantum chemical investigations focused on the stereochemical properties and reaction mechanisms of this compound. While computational studies are prevalent in the broader field of pyridine derivatives and related organic compounds, dedicated research applying quantum chemical methods to this particular molecule has not been published.
General methodologies in computational chemistry, such as Density Functional Theory (DFT) and ab initio calculations, are frequently employed to elucidate the electronic structure, molecular geometry, and potential energy surfaces of organic molecules. These approaches could, in principle, be applied to this compound to predict its stable conformations, analyze the rotational barriers of its functional groups, and map out the transition states of its potential reactions. Such studies would provide valuable insights into its reactivity, particularly concerning the bromoacetyl group, which is a key feature for potential nucleophilic substitution reactions.
However, without specific published research, any discussion on the quantum chemical properties of this compound would be purely speculative. The scientific community awaits dedicated computational studies to provide concrete data on its stereochemistry and reaction pathways.
Mechanistic Research and Biological Pathway Modulation Via Methyl 5 2 Bromoacetyl Picolinate Derivatives
A Key Pharmaceutical Intermediate in Bioactive Compound Synthesis
The structural framework of methyl 5-(2-bromoacetyl)picolinate serves as a foundational building block for creating sophisticated molecules with therapeutic potential. The picolinic acid moiety is a recognized pharmacophore, a part of a molecule responsible for its biological activity, and is found in various natural and synthetic bioactive compounds. nih.gov The bromoacetyl group provides a reactive handle for chemists to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
Crafting Inhibitors for Critical Enzyme Classes
The derivatives of this compound have been instrumental in the development of inhibitors for several key enzyme classes implicated in a multitude of diseases.
Phosphodiesterases (PDEs): These enzymes are crucial regulators of intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By controlling the levels of these second messengers, PDEs influence a wide range of physiological processes. The development of PDE inhibitors has been a major focus in drug discovery, with applications in inflammatory diseases and cardiovascular conditions. frontiersin.org For instance, pyrazolopyridine-based compounds have been developed as potent PDE inhibitors. nih.govresearchgate.net The general strategy involves creating a core structure that can effectively interact with the active site of the PDE enzyme.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to changes in gene expression. nih.gov Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents. nih.gov Novel HDAC inhibitors have been designed and synthesized using various heterocyclic scaffolds, such as quinoline (B57606) rings, to serve as the "cap group" that interacts with the surface of the enzyme. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. nih.gov Consequently, CDK inhibitors have been a major focus of cancer drug discovery. ed.ac.uk Many small molecule CDK inhibitors have been developed, often featuring heterocyclic cores like pyrazolo[3,4-d]pyrimidine, which can mimic the binding of ATP to the kinase active site. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Kinases: The MAPK signaling cascade is a critical pathway that transduces signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and apoptosis. The kinases within this pathway, such as MAPK Kinase (MKK or MEK), are attractive targets for therapeutic intervention, particularly in oncology. nih.gov Picolinamide-based derivatives have been explored as potential inhibitors of key kinases in this pathway, such as VEGFR-2. rsc.org
The following table provides examples of inhibitor classes and their representative compounds, illustrating the diversity of molecules that can be developed to target these enzymes.
| Enzyme Class | Representative Inhibitor | Therapeutic Area |
| Phosphodiesterase 4 (PDE4) | Roflumilast | Chronic Obstructive Pulmonary Disease (COPD) |
| Histone Deacetylase (HDAC) | Vorinostat | Cutaneous T-Cell Lymphoma |
| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Palbociclib | Breast Cancer |
| Mitogen-Activated Protein Kinase Kinase (MEK) | Trametinib | Melanoma |
Modulating Receptor Function for Metabolic Control
Beyond enzyme inhibition, derivatives of this compound can be envisioned in the synthesis of compounds that modulate the function of cellular receptors. A key area of interest is the insulin (B600854) receptor and its sensitivity. Picolinic acid itself has been implicated in assisting the absorption of essential metal ions, and its derivatives have been explored for their effects on metabolic pathways. wikipedia.org For example, chromium picolinate (B1231196) has been investigated for its potential to improve insulin sensitivity, although its mechanism is distinct from the derivatives discussed here. google.com
Precursors for Vasodilators and Lipid Regulators
The chemical scaffold of this compound also holds potential as a precursor for compounds with other important biological activities.
Soluble Guanylate Cyclase (sGC) Stimulators: sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in regulating blood pressure and blood flow. nih.govfrontiersin.org sGC stimulators, such as Riociguat, are a class of drugs that enhance the production of cGMP, leading to vasodilation. nih.govnih.gov The synthesis of these complex molecules often involves heterocyclic intermediates. nih.gov
LDLR Expression Modulators: The low-density lipoprotein receptor (LDLR) is crucial for clearing LDL cholesterol from the bloodstream. Modulating its expression is a key strategy for managing hypercholesterolemia. While direct synthetic links are not established, the development of small molecules that can influence the expression of such receptors is an active area of research.
Unraveling Molecular Mechanisms of Action
A critical aspect of drug development is understanding how a compound exerts its effects at the molecular and cellular levels. Research on derivatives of this compound extends to elucidating their mechanisms of action.
Insights from Enzyme Inhibition Kinetics and Binding Modes
For enzyme inhibitors, detailed kinetic studies are performed to understand how they interact with their target. These studies determine parameters such as the inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by half, and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme.
Molecular modeling and structural biology techniques, such as X-ray crystallography, provide insights into the binding mode of an inhibitor within the enzyme's active site. For example, studies on picolinic acid-based inhibitors of dopamine (B1211576) β-monooxygenase have used quantitative structure-activity relationship (QSAR) and molecular docking to predict how these molecules interact with the enzyme's catalytic domain. nih.gov Such studies are crucial for the rational design of more potent and selective inhibitors.
The table below shows representative inhibitory concentrations for different classes of enzyme inhibitors, highlighting the potency that can be achieved through medicinal chemistry efforts.
| Inhibitor | Target Enzyme | IC50 |
| Roflumilast | PDE4 | ~1-10 nM |
| Vorinostat | HDAC | ~50 nM |
| Palbociclib | CDK4/6 | ~11/15 nM |
| Trametinib | MEK1/2 | ~0.92/1.8 nM |
Modulation of Intracellular Signaling Pathways
By inhibiting specific enzymes, derivatives of this compound can modulate key intracellular signaling pathways.
The cGMP Pathway: As discussed, inhibitors of PDEs that specifically degrade cGMP (like PDE5) or stimulators of sGC lead to an increase in intracellular cGMP levels. nih.gov This, in turn, activates downstream effectors like protein kinase G (PKG), resulting in physiological responses such as smooth muscle relaxation and vasodilation. nih.gov
The cAMP Pathway: Similarly, inhibitors of cAMP-degrading PDEs (like PDE4) increase intracellular cAMP concentrations. nih.gov This activates protein kinase A (PKA) and other downstream targets, leading to a variety of cellular responses, including the modulation of inflammatory processes. frontiersin.org
The ability to selectively modulate these pathways through the design of specific inhibitors derived from versatile starting materials like this compound underscores the importance of this compound in modern medicinal chemistry.
Design Principles for Multi-Target Ligands and Dual-Mechanism Agents
The development of therapeutic agents that can simultaneously modulate multiple biological targets, known as multi-target ligands or dual-mechanism agents, has gained significant traction in drug discovery. This approach is particularly relevant for complex multifactorial diseases where influencing a single target may be insufficient. The design of such agents often involves the strategic combination of pharmacophoric elements from known inhibitors of different targets or the modification of existing scaffolds to impart affinity for additional targets.
Derivatives of picolinic acid have been explored for the development of multi-target agents, particularly as kinase inhibitors. For instance, two series of picolinamide (B142947) derivatives incorporating (thio)urea and dithiocarbamate (B8719985) moieties were designed and synthesized to act as VEGFR-2 kinase inhibitors. nih.gov Several of these compounds demonstrated potent inhibition of VEGFR-2, and further screening revealed that some also exhibited enhanced potency against other kinases such as EGFR, HER-2, c-MET, and MER. nih.gov This highlights a key principle in multi-target ligand design: the expansion of activity of a known scaffold against related protein families.
Another strategy involves designing compounds based on a unified pharmacophore pattern that can interact with multiple, structurally distinct targets. This has been demonstrated with the design of substituted phenylacetic, phenylpropanoic, and benzylidenethiazolidine-2,4-dione derivatives that act on PPARα, PPARγ, GPR40, aldose reductase (AR), and protein tyrosine phosphatase 1B (PTP-1B). nih.gov These compounds share common pharmacophoric elements: an acidic moiety, an aromatic ring, a bulky hydrophobic group, and a flexible linker. nih.gov
The "this compound" scaffold contains several features that could be exploited for multi-target design. The picolinate core is a known pharmacophore in various biologically active molecules. nih.govgoogle.comgoogle.com The α-bromoacetyl group is a reactive electrophile that can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in protein binding sites. This reactive handle could be directed towards a specific target. By modifying the substituents on the pyridine (B92270) ring or altering the linker between the picolinate and the bromoacetyl group, it is conceivable to design derivatives that possess affinity for one target, while the reactive group is positioned to covalently modify a second, nearby target, or to covalently bind to a single target to achieve prolonged or irreversible inhibition.
The design of trifunctional compounds has also been proposed, for example, by modifying a dual-binding site acetylcholinesterase (AChE) inhibitor to include a metal-chelating moiety. nih.gov This strategy aimed to create a single molecule that could inhibit AChE, prevent AChE-induced amyloid-beta aggregation, and chelate metals involved in neurodegenerative processes. nih.gov This illustrates the potential for integrating multiple functionalities into a single molecular entity.
Bio-Target Identification and Validation through Advanced Chemical Biology Approaches
Identifying the specific biological targets of a small molecule is a critical step in drug discovery and for understanding its mechanism of action. nih.gov A variety of advanced chemical biology approaches have been developed for this purpose, which can be broadly categorized into affinity-based and label-free methods. nih.gov
For a compound like "this compound," which contains a reactive α-bromoacetyl group, activity-based protein profiling (ABPP) is a particularly relevant chemical biology approach. ABPP utilizes probes with reactive functional groups that can covalently bind to active sites of specific enzyme classes. nih.gov The α-bromoacetyl moiety is an electrophile that can react with nucleophilic residues in enzyme active sites, making it suitable for use as an activity-based probe. Such probes can be used to label and subsequently identify their protein targets from complex biological mixtures.
Chemical genetics is another powerful approach for target validation. universiteitleiden.nl This method involves the use of small molecules to modulate protein function, often in combination with genetic techniques to identify the target. nih.govuniversiteitleiden.nl For instance, a small molecule inhibitor can be used in concert with a library of genetically modified cells (e.g., RNAi or CRISPR-based knockdowns) to identify which gene products, when their expression is altered, confer sensitivity or resistance to the compound. This can provide strong evidence for the biological target of the small molecule.
Application in High-Throughput Screening Campaigns
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov These primary hits are then subjected to further validation and optimization. HTS assays can be designed to be target-based, where the activity of a purified protein is directly measured, or phenotypic, where a cellular or organismal response is monitored.
While there is no specific literature detailing the use of "this compound" in HTS campaigns, its structural features suggest potential applicability. Small molecule libraries used in HTS often contain a diverse range of chemical scaffolds. nih.gov Derivatives of the picolinate scaffold could be included in such libraries to explore their potential as inhibitors or modulators of various targets.
A novel HTS platform was developed to identify small molecules from marine fungi that could inhibit the differentiation of human mesenchymal stem cells. nih.gov This study identified itaconic acid derivatives as inhibitors of osteogenic and chondrogenic differentiation. nih.gov This demonstrates how HTS can be used to discover novel biological activities for specific chemical scaffolds.
Ligand-Protein Interaction Profiling Techniques
Once a potential interaction between a small molecule and a protein is identified, it is crucial to characterize this interaction in detail. Several biophysical and biochemical techniques are available for this purpose.
For a compound containing a reactive group like the α-bromoacetyl moiety in "this compound," techniques that can confirm covalent bond formation are essential. Mass spectrometry is a powerful tool for this, as it can be used to identify the specific amino acid residue(s) on the target protein that have been modified by the compound.
Drug Affinity Responsive Target Stability (DARTS) is a label-free method for identifying the protein targets of small molecules. nih.govnih.gov This technique is based on the principle that when a small molecule binds to its target protein, it can increase the protein's stability and make it more resistant to proteolysis. nih.gov By treating cell lysates with a protease in the presence and absence of the small molecule, the stabilized target protein can be identified by gel electrophoresis or mass spectrometry. nih.gov
X-ray crystallography can provide atomic-level details of how a ligand binds to its protein target. For example, the crystal structure of a gold(I) complex bound to bovine pancreatic ribonuclease A revealed that the gold atom binds to the side chain of a specific histidine residue. rsc.org Such detailed structural information is invaluable for understanding the basis of a ligand's activity and for guiding further drug design efforts.
Future Research Directions and Translational Potential
Development of Novel and Sustainable Synthetic Routes
The future development of therapeutics based on Methyl 5-(2-bromoacetyl)picolinate hinges on the availability of efficient, scalable, and environmentally conscious synthetic methodologies. While specific routes for this exact molecule are not extensively published, plausible strategies can be inferred from the synthesis of related picolinates and bromoacetylated aromatic compounds.
Future research should prioritize the development of green synthetic protocols. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. google.com A forward-thinking approach would involve exploring one-pot reactions or tandem processes that minimize intermediate purification steps. For instance, developing a method that starts from readily available materials like 2,5-pyridinedicarboxylic acid could be a sustainable option. A hypothetical sustainable route could involve the selective mono-esterification of the carboxylic acid at position 2, followed by a direct and efficient introduction of the bromoacetyl group at position 5, potentially using environmentally benign brominating agents and catalysts.
Moreover, flow chemistry presents a promising avenue for the synthesis of this and related compounds. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. The exploration of biocatalysis, using enzymes to perform specific transformations on the pyridine (B92270) scaffold, could also lead to highly selective and sustainable synthetic routes, reducing the reliance on conventional chemical reagents.
A recent study on a related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, employed an efficient protocol starting from nicotinic acid derivatives, highlighting the modularity and adaptability of synthetic strategies for picolinate (B1231196) scaffolds. nih.govnih.gov Such approaches, which focus on efficiency and the use of readily available starting materials, provide a blueprint for future synthetic endeavors. nih.gov
Advanced Derivatization for Tailored Biological and Pharmacological Profiles
The true potential of this compound lies in its capacity as a versatile intermediate for creating a diverse library of derivative compounds with finely tuned properties. The α-bromoacetyl group is a key functional handle, acting as an electrophile that can readily react with a wide range of nucleophiles. This reactivity is crucial for covalent targeting of specific amino acid residues in proteins.
Future derivatization strategies should focus on several key areas:
Target-Specific Moieties: The bromine atom can be substituted by various nucleophilic groups, such as amines, thiols, or alcohols, to introduce moieties that can interact with specific biological targets. For example, attaching fragments known to bind to the active site of a particular enzyme could generate highly potent and selective inhibitors.
Modulation of Physicochemical Properties: The picolinate ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. These modifications would alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction of Additional Pharmacophores: The pyridine ring itself can be further functionalized. For instance, incorporating additional substituents could create new interaction points with a biological target or block metabolic pathways that would otherwise deactivate the compound.
A study on novel pyridine derivatives demonstrated that the synthesis and subsequent reaction of a chalcone (B49325) precursor could lead to a series of compounds with significant antimicrobial activity. researchgate.net This highlights how a core structure can be systematically modified to generate a range of biologically active molecules. Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has led to compounds with potent cytotoxicity against cancer cell lines. nih.gov This principle of scaffold elaboration is directly applicable to this compound, where the bromoacetyl group serves as a reactive anchor for building more complex and targeted molecules.
| Position of Modification | Type of Derivatization | Potential Impact on Profile |
| α-Bromoacetyl Group | Substitution with thiols, amines, imidazoles | Covalent modification of target proteins (e.g., cysteine, histidine residues), leading to irreversible inhibition. |
| Picolinate Ester | Hydrolysis to carboxylic acid; amidation | Improved solubility, altered ADME properties, new hydrogen bonding interactions. |
| Pyridine Ring | Introduction of additional substituents | Enhanced target-specific interactions, modulation of electronic properties, blocking of metabolic degradation. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Future research should leverage AI and ML in the following ways:
Predictive Modeling: ML models can be trained on existing data from picolinate derivatives and other covalent inhibitors to predict the biological activity, toxicity, and ADME properties of novel, unsynthesized derivatives of this compound. frontiersin.org This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. preprints.org For example, a generative model could be tasked with creating derivatives of the picolinate scaffold that are predicted to have high affinity for a specific protein target while maintaining drug-like properties.
Virtual Screening: AI-powered virtual screening can rapidly assess vast libraries of virtual compounds for their potential to bind to a target of interest. nih.gov This can help identify the most promising modifications to the this compound scaffold. For instance, screening a virtual library of nucleophiles to react with the bromoacetyl group could quickly identify candidates for synthesis.
The use of computational tools is already integral to modern drug discovery. For example, in the study of methyl 5-((cinnamoyloxy)methyl)picolinate, molecular docking was used to elucidate ligand-protein interactions and provide a rationale for the compound's potential efficacy. nih.gov AI and ML represent the next evolution of these computational approaches, offering the ability to learn from complex, high-dimensional data and generate novel insights that can guide the design of more effective and safer medicines. nih.govnih.gov
Expanding the Scope of Biological Targets and Mechanistic Investigations for Complex Diseases
The chemical reactivity of the α-bromoacetyl group makes this compound an ideal tool for investigating the role of specific proteins in complex diseases. This group can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or histidine, effectively and irreversibly inhibiting the function of the target protein.
Future research should aim to expand the range of biological targets for this compound and its derivatives. While picolinates have been explored for various applications, the specific potential of this bromoacetyl derivative remains to be fully elucidated. Potential areas of investigation include:
Oncology: Many kinases, which are often dysregulated in cancer, have a cysteine residue in or near their active site. A derivative of this compound could be designed to selectively target one of these kinases, leading to a potent and specific anticancer agent. For example, some pyridine derivatives have been shown to act as PIM-1 kinase inhibitors and induce apoptosis in cancer cells. nih.gov
Inflammatory Diseases: Enzymes involved in inflammatory pathways, such as certain proteases and oxidoreductases, are also potential targets for covalent inhibition.
Cardiovascular Diseases: A recent study on a related picolinate derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, identified multiple potential targets in cardiovascular disease, including MAPK, PCSK9, MPO, and SIRT1. nih.govnih.gov This suggests that the picolinate scaffold is well-suited for this therapeutic area, and the introduction of a reactive bromoacetyl group could enhance efficacy against specific targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 5-(2-bromoacetyl)picolinate, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves bromination of a methyl picolinate precursor. For example, methyl 5-bromopicolinate can be synthesized via refluxing 5-bromopicolinic acid with methanol and thionyl chloride, followed by neutralization and purification . The bromoacetyl group may be introduced using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Intermediate validation requires IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and bromoacetyl peaks (~600 cm⁻¹), alongside H NMR to identify methyl ester protons (~3.8–4.0 ppm) and acetyl protons (~2.5 ppm) .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Methodological Answer : Due to its bromoacetyl moiety, the compound poses skin/eye irritation and respiratory hazards. Use fume hoods for ventilation, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in sealed containers away from oxidizers, acids, or bases to prevent decomposition .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern (Br signature). H NMR should resolve the pyridine ring protons (δ 8.5–9.0 ppm) and bromoacetyl methyl protons (δ 3.3–3.5 ppm). HPLC with UV detection (λ = 254 nm) ensures >98% purity, as demonstrated for analogous methyl picolinate derivatives .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromoacetyl group introduction on methyl picolinate derivatives?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, activating the pyridine ring’s C5 position via electron-donating groups (e.g., methyl esters) directs bromination. Kinetic studies using DFT calculations or competitive reactions with varying solvents (e.g., DCM vs. acetic acid) and temperatures (0°C vs. reflux) can identify optimal conditions. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during this compound synthesis?
- Methodological Answer : Control moisture by using anhydrous solvents (e.g., dry MeOH) and inert atmospheres (N₂/Ar). Add brominating agents slowly to avoid exothermic decomposition. For elimination-prone intermediates, lower reaction temperatures (0–5°C) and shorter reaction times are advised. Post-reaction quenching with NaHCO₃ minimizes acid-catalyzed degradation .
Q. How do structural modifications of this compound influence its bioactivity in drug discovery?
- Methodological Answer : Replace the bromoacetyl group with other electrophiles (e.g., chloroacetyl or nitro groups) to assess reactivity in nucleophilic substitution. For bioactivity screening, use computational docking (e.g., AutoDock) to predict binding to targets like kinases or enzymes. Validate experimentally via enzyme inhibition assays (IC₅₀) and cytotoxicity profiling in cell lines .
Q. How should researchers address discrepancies in spectral data for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- IR vs. NMR : Confirm carbonyl groups via both IR stretches and C NMR signals (~165–175 ppm).
- Mass vs. Elemental Analysis : Resolve isotopic patterns (Br) via HRMS and compare with calculated C/H/N ratios.
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40°C for 4 weeks; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products.
- Humidity : Store at 75% relative humidity; assess hydrolysis by H NMR. Optimal storage is in amber vials at –20°C under nitrogen .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Variability may arise from catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) or solvent polarity. Perform controlled Suzuki-Miyaura reactions with arylboronic acids, comparing yields using different bases (K₂CO₃ vs. CsF). Characterize products via B NMR to confirm boronate intermediates and GC-MS for purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
